molecular formula C20H18N4O B12904324 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]- CAS No. 787590-81-2

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-

Cat. No.: B12904324
CAS No.: 787590-81-2
M. Wt: 330.4 g/mol
InChI Key: NUAPTXACWDQFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused bicyclic structure, which imparts unique chemical and biological properties. Its applications span various domains, including drug development, chemical research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the heterocyclic scaffold. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of carbon-nitrogen and carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are utilized to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]- stands out due to its unique substitution pattern and the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development .

Properties

787590-81-2

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N-methyl-3-(2-phenylmethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C20H18N4O/c1-21-19-20-23-13-17(24(20)12-11-22-19)16-9-5-6-10-18(16)25-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,21,22)

InChI Key

NUAPTXACWDQFJY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.